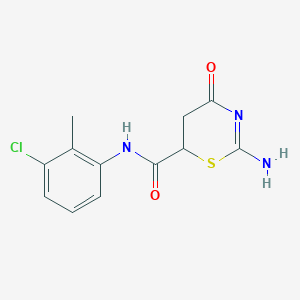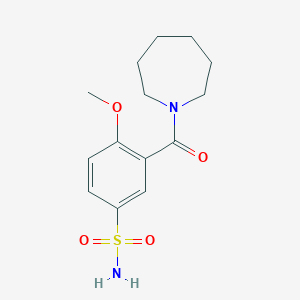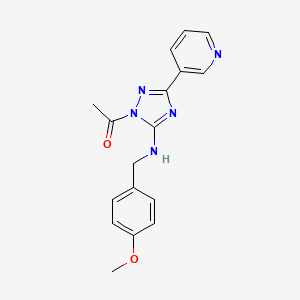![molecular formula C22H24N2O5 B4425079 N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B4425079.png)
N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}acetamide
Descripción general
Descripción
N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}acetamide, commonly known as DIMEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DIMEB belongs to the class of isoquinoline derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Aplicaciones Científicas De Investigación
DIMEB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, DIMEB has been found to have anti-microbial properties against various bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of DIMEB is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and microbial infection. DIMEB has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in tumor growth and survival. Additionally, DIMEB has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes.
Biochemical and Physiological Effects
DIMEB has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, DIMEB has been found to have anti-microbial properties against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DIMEB in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, DIMEB has been found to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments. However, one of the limitations of using DIMEB is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on DIMEB. One area of research could be to further investigate its anti-inflammatory properties and its potential use in treating inflammatory disorders such as arthritis and inflammatory bowel disease. Another area of research could be to investigate its anti-tumor properties and its potential use in cancer therapy. Additionally, further research could be done to investigate its anti-microbial properties and its potential use in treating bacterial and fungal infections.
Propiedades
IUPAC Name |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13(25)24-17-12-22(29-5)20(27-3)10-15(17)8-18-16-11-21(28-4)19(26-2)9-14(16)6-7-23-18/h6-7,9-12H,8H2,1-5H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPDZQKSINITPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B4424996.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylcyclohexanecarboxamide](/img/structure/B4425018.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4425025.png)
![N-(2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4425033.png)
![N-[1-(4-bromophenyl)ethyl]urea](/img/structure/B4425038.png)
![2-[(2-methylbenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B4425043.png)
![1,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,10~.0~4,9~]pentadeca-2,4,6,8-tetraen-11-one](/img/structure/B4425057.png)

![5-[4-(benzyloxy)phenyl]-2H-tetrazole](/img/structure/B4425069.png)
![2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4425073.png)

![3-(2,4-dichlorophenyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4425094.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-(4-fluorophenyl)-3-phenylpropanamide](/img/structure/B4425103.png)